![molecular formula C17H18BrNO4 B2359630 3-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide CAS No. 1797964-17-0](/img/structure/B2359630.png)
3-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide is an organic compound with the molecular formula C17H18BrNO3. This compound is characterized by the presence of a bromine atom, a benzamide group, and a hydroxyethyl group attached to a dimethoxyphenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Hydroxyethylation: The brominated benzamide is then reacted with 3,4-dimethoxyphenylacetic acid under basic conditions to introduce the hydroxyethyl group.
Coupling Reaction: The final step involves coupling the hydroxyethylated intermediate with 3,4-dimethoxyphenylamine under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (RSH)
Major Products Formed
Oxidation: 3-bromo-N-(2-(3,4-dimethoxyphenyl)-2-carboxyethyl)benzamide
Reduction: N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzamide
Substitution: 3-amino-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzamide
Aplicaciones Científicas De Investigación
3-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-bromo-N-(3,4-dimethoxyphenyl)benzamide
- 3-bromo-N-(2-hydroxyethyl)benzamide
- N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzamide
Uniqueness
3-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide is unique due to the presence of both the bromine atom and the hydroxyethyl group attached to the dimethoxyphenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Propiedades
IUPAC Name |
3-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4/c1-22-15-7-6-11(9-16(15)23-2)14(20)10-19-17(21)12-4-3-5-13(18)8-12/h3-9,14,20H,10H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSHXKMAWPADFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Br)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
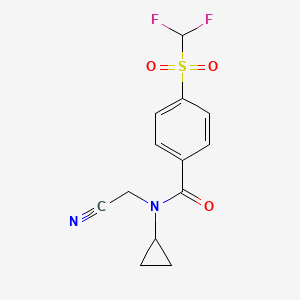
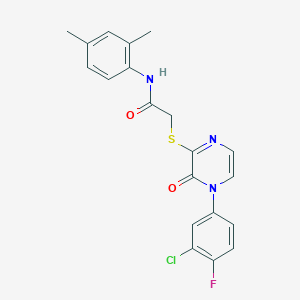
![N-benzyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2359549.png)

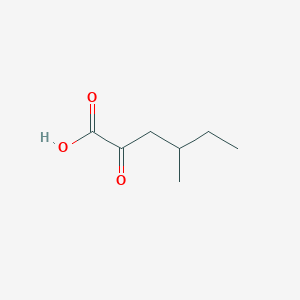
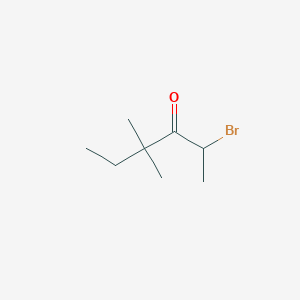

![propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(2,4,6-trimethylbenzenesulfonamido)phenyl]-3-oxobutanoate](/img/structure/B2359556.png)
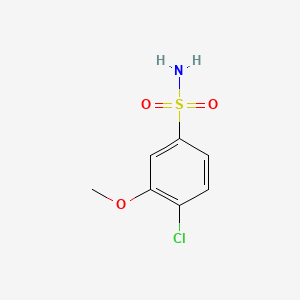
![2,5,5-Trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2359561.png)
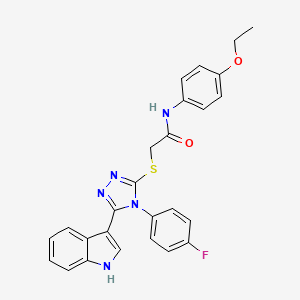
![4-Chloro-2-{[(3-fluorophenyl)amino]methyl}phenol](/img/structure/B2359565.png)
![3-Tert-butyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2359566.png)

